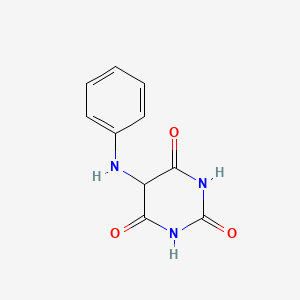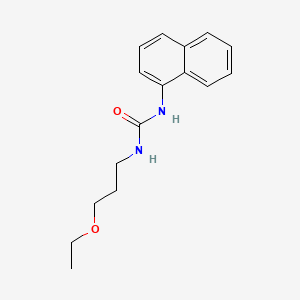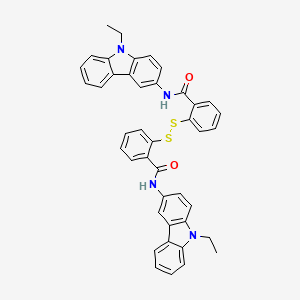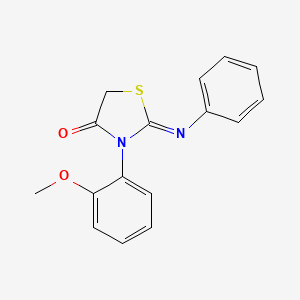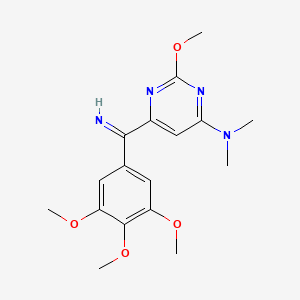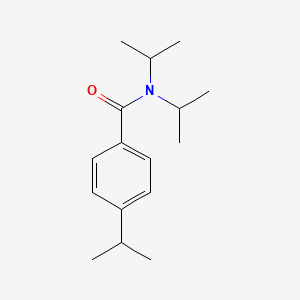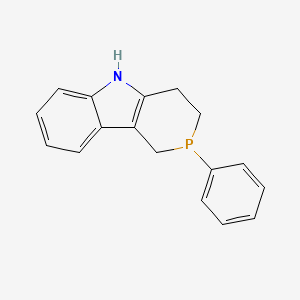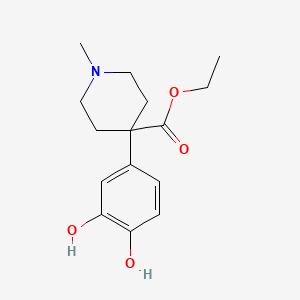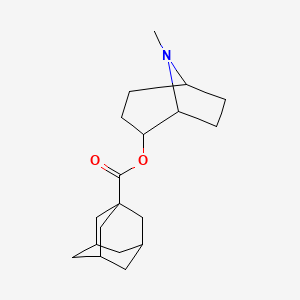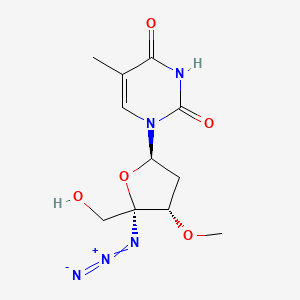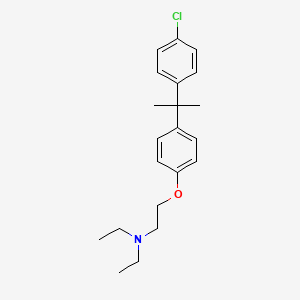
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethanamine is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a methylethyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethanamine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(1-(4-chlorophenyl)-1-methylethyl)phenol. This intermediate is then reacted with N,N-diethylethanamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethananamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding phenoxy acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions include phenoxy acids, alcohol derivatives, and substituted phenoxy compounds. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethananamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethananamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Fenofibric acid: Similar in structure but with different functional groups, used as a lipid-lowering agent.
Clofibric acid: Another structurally related compound with applications in medicine.
Bezafibrate: A compound with similar pharmacological properties, used to treat hyperlipidemia.
Uniqueness
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethananamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
3155-05-3 |
|---|---|
Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-[4-[2-(4-chlorophenyl)propan-2-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C21H28ClNO/c1-5-23(6-2)15-16-24-20-13-9-18(10-14-20)21(3,4)17-7-11-19(22)12-8-17/h7-14H,5-6,15-16H2,1-4H3 |
InChI Key |
LLFFPWYBJUARAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


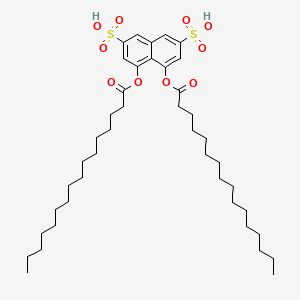
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)
